N~1~-(4-{[4-(4-CHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE
Description
N¹-(4-{[4-(4-Chlorobenzyl)piperazino]sulfonyl}phenyl)acetamide is a sulfonamide-based acetamide derivative featuring a piperazine ring substituted with a 4-chlorobenzyl group. Its core structure includes a phenylacetamide backbone linked to a sulfonamide group, with the piperazine moiety providing conformational flexibility and the 4-chlorobenzyl group enhancing lipophilicity and target affinity .
Properties
IUPAC Name |
N-[4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c1-15(24)21-18-6-8-19(9-7-18)27(25,26)23-12-10-22(11-13-23)14-16-2-4-17(20)5-3-16/h2-9H,10-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONTYMJTVULWHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[4-(4-CHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 4-chlorobenzyl chloride to form 4-(4-chlorobenzyl)piperazine.
Sulfonylation: The next step is the sulfonylation of the piperazine derivative using a sulfonyl chloride reagent to introduce the sulfonyl group.
Acetylation: Finally, the acetylation of the sulfonylated piperazine derivative with acetic anhydride or acetyl chloride yields the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the benzyl group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include thiols or sulfides.
Substitution: Products depend on the substituent introduced, such as nitro or sulfonic acid groups.
Scientific Research Applications
N~1~-(4-{[4-(4-CHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N1-(4-{[4-(4-CHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE exerts its effects involves interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, while the sulfonyl group may enhance binding affinity and specificity. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and receptor binding.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
*Calculated based on structural analogy to and .
Key Observations :
- The 4-chlorobenzyl substitution on the piperazine distinguishes the target compound from simpler analogs (e.g., ’s compound 37), likely enhancing lipophilicity and receptor binding .
- Compared to the dichlorobenzylthio group in ’s compound, the target’s single chlorobenzyl may reduce steric hindrance, improving membrane permeability .
- Bulky substituents like cycloheptyl () or sec-butyl () introduce steric effects that could compromise solubility but enhance target selectivity .
Pharmacological Activity Comparison
Table 2: Reported Pharmacological Activities
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Piperazine rings are prone to oxidation, but the chlorobenzyl group may slow metabolism compared to compounds with electron-donating substituents (e.g., methylpiperazine in ) .
- Solubility : Cycloheptyl-substituted analogs () exhibit lower solubility due to steric bulk, whereas the target compound’s balance of lipophilicity and moderate molecular weight may favor oral bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
